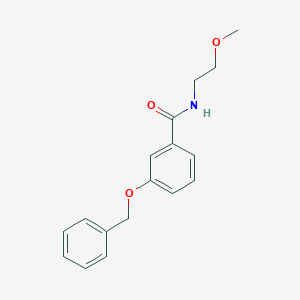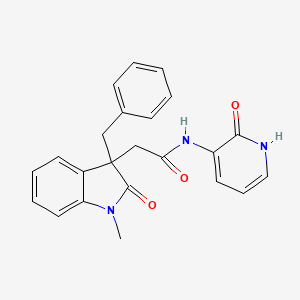
N-benzyl-N-butyl-3-(2-methoxyphenyl)-2-propen-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-N-butyl-3-(2-methoxyphenyl)-2-propen-1-amine, also known as MABP, is a chemical compound that belongs to the family of phenethylamines. MABP is a synthetic compound that has been developed for scientific research purposes. This compound is of interest to researchers due to its potential applications in the field of pharmacology and neuroscience.
Mechanism of Action
N-benzyl-N-butyl-3-(2-methoxyphenyl)-2-propen-1-amine acts as a partial agonist of the serotonin and dopamine receptors. This means that it can activate these receptors to a certain extent, but not to the same extent as a full agonist. This compound also inhibits the reuptake of certain neurotransmitters, such as dopamine and norepinephrine. This leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, which can result in an increase in neuronal activity.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In animal studies, this compound has been shown to increase locomotor activity, induce hyperthermia, and produce stereotypic behaviors. This compound has also been shown to increase the release of dopamine and norepinephrine in certain brain regions. These effects suggest that this compound may have potential applications in the treatment of certain neurological and psychiatric disorders.
Advantages and Limitations for Lab Experiments
One advantage of using N-benzyl-N-butyl-3-(2-methoxyphenyl)-2-propen-1-amine in lab experiments is that it is a synthetic compound, which means that it can be easily produced in large quantities. This compound is also relatively stable, which makes it suitable for long-term storage. However, one limitation of using this compound in lab experiments is that it has not been extensively studied in humans, which means that its safety and efficacy are not well understood.
Future Directions
There are several future directions for the research on N-benzyl-N-butyl-3-(2-methoxyphenyl)-2-propen-1-amine. One direction is to further investigate the potential applications of this compound in the treatment of neurological and psychiatric disorders. Another direction is to study the safety and efficacy of this compound in humans. Additionally, researchers could investigate the potential use of this compound as a tool for studying the mechanisms of action of certain neurotransmitters and receptors in the brain.
Conclusion
In conclusion, this compound is a synthetic compound that has potential applications in the field of pharmacology and neuroscience. This compound has been shown to have an affinity for certain receptors in the brain, such as the serotonin and dopamine receptors. This compound has also been shown to have an effect on the release of certain neurotransmitters, such as dopamine and norepinephrine. While there are advantages to using this compound in lab experiments, its safety and efficacy in humans are not well understood. Future research on this compound could lead to the development of new drugs for the treatment of various neurological and psychiatric disorders, as well as a better understanding of the mechanisms of action of certain neurotransmitters and receptors in the brain.
Synthesis Methods
The synthesis of N-benzyl-N-butyl-3-(2-methoxyphenyl)-2-propen-1-amine involves several steps. The first step is the condensation of benzylamine and butyraldehyde to form N-benzyl-N-butyl-2-propen-1-amine. The second step involves the reaction of N-benzyl-N-butyl-2-propen-1-amine with 2-methoxyphenyl magnesium bromide to form this compound. The final step involves the purification of the compound using chromatography techniques.
Scientific Research Applications
N-benzyl-N-butyl-3-(2-methoxyphenyl)-2-propen-1-amine has potential applications in the field of pharmacology and neuroscience. This compound has been shown to have an affinity for certain receptors in the brain, such as the serotonin and dopamine receptors. This compound has also been shown to have an effect on the release of certain neurotransmitters, such as dopamine and norepinephrine. These properties make this compound a potential candidate for the development of new drugs for the treatment of various neurological and psychiatric disorders.
properties
IUPAC Name |
N-benzyl-N-[(E)-3-(2-methoxyphenyl)prop-2-enyl]butan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO/c1-3-4-16-22(18-19-11-6-5-7-12-19)17-10-14-20-13-8-9-15-21(20)23-2/h5-15H,3-4,16-18H2,1-2H3/b14-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLYIEASAMSNPJV-GXDHUFHOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC=CC1=CC=CC=C1OC)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN(C/C=C/C1=CC=CC=C1OC)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198304 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-hydroxy-4-[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]-1-[3-(4-morpholinyl)propyl]-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5497637.png)
![2-[(4-isopropoxybenzoyl)amino]-N-(3-pyridinylmethyl)benzamide](/img/structure/B5497643.png)
![N,N,4-trimethyl-3-{2-[(5-methylpyridin-3-yl)amino]-2-oxoethyl}-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5497651.png)
![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N-benzylacetamide](/img/structure/B5497671.png)
![4-[(2-phenyl-1,3-thiazol-4-yl)methyl]morpholine](/img/structure/B5497679.png)
![2-(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N-[2-(2-furyl)ethyl]acetamide](/img/structure/B5497685.png)
![3-ethyl-6-{[2-(5-methyl-3-isoxazolyl)-1-azepanyl]sulfonyl}-1,3-benzoxazol-2(3H)-one](/img/structure/B5497690.png)

![methyl 3-{[(4-methoxyphenyl)sulfonyl]amino}benzoate](/img/structure/B5497710.png)
![2,5-dichloro-N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-4-ethoxybenzenesulfonamide](/img/structure/B5497713.png)

![2-{[4-(2-methoxyphenoxy)-1-piperidinyl]methyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5497750.png)
![1-[4-(difluoromethoxy)phenyl]-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-propen-1-one](/img/structure/B5497753.png)